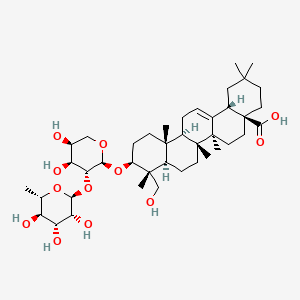

alpha-Hederin

説明

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOITPILCOILGM-LLJOFIFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909168 | |

| Record name | alpha-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27013-91-8 | |

| Record name | α-Hederin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27013-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hederin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027013918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α)-3β-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEDERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H15F0GLV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Anticancer Mechanisms of α-Hederin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hederin, a pentacyclic triterpenoid saponin found in plants such as Hedera helix (ivy) and Nigella sativa (black seed), has emerged as a promising natural compound with potent anticancer activities. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and impede metastasis across a variety of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of α-Hederin, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Anticancer Mechanisms

α-Hederin exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, modulating autophagy, causing cell cycle arrest, and inhibiting metastasis. These processes are orchestrated through the modulation of numerous critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which α-Hederin eliminates cancer cells. It primarily triggers the intrinsic mitochondrial pathway of apoptosis.

-

Mitochondrial Disruption: α-Hederin induces depolarization of the mitochondrial membrane potential.[1][2][3] This leads to the release of pro-apoptotic factors, including cytochrome c and Apaf-1, from the mitochondrial intermembrane space into the cytosol.[4][5]

-

Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[1][2][3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.[1][2][3]

-

Regulation of Bcl-2 Family Proteins: The apoptotic process is further regulated by the Bcl-2 family of proteins. α-Hederin has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby shifting the balance towards cell death.[6]

Modulation of Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death. The role of α-Hederin in autophagy appears to be context-dependent.

-

Induction of Autophagic Cell Death: In colorectal cancer cells, α-Hederin induces autophagic cell death.[7][8][9][10] This is mediated by the generation of reactive oxygen species (ROS), which activates the AMPK/mTOR signaling pathway.[7][8][10] Activation of AMPK and inhibition of mTOR are key events that trigger autophagy.

-

Inhibition of Autophagic Flux: Conversely, in non-small cell lung cancer (NSCLC) cells, α-Hederin acts as an autophagy inhibitor. It blocks the late stages of autophagy by impairing lysosomal function, which synergistically enhances the cytotoxic effects of chemotherapeutic agents like paclitaxel.[11]

Cell Cycle Arrest

α-Hederin can halt the proliferation of cancer cells by arresting the cell cycle at different checkpoints.

-

G0/G1 Arrest: In human ovarian cancer (SKOV-3) and gastric cancer cells, treatment with α-Hederin leads to cell cycle arrest in the G0/G1 phase.[1][12][13]

-

G2/M Arrest: In colon cancer cells, α-Hederin causes cell cycle arrest at the G2/M checkpoint by downregulating the expression of cyclin B1 and CDK1.[14]

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. α-Hederin has demonstrated the potential to inhibit key processes involved in cancer cell invasion and migration.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): In ovarian cancer, α-Hederin can inhibit EMT, a process where cancer cells acquire migratory and invasive properties.[15]

-

Downregulation of Chemokine Signaling: It has been shown to suppress the SDF1/CXCR4 signaling axis, which plays a crucial role in tumor progression and metastasis.

Key Signaling Pathways Modulated by α-Hederin

The diverse anticancer activities of α-Hederin are a consequence of its ability to interfere with multiple intracellular signaling pathways.

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. α-Hederin has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in oral cancer cells, leading to the induction of apoptosis.[6]

-

NF-κB Signaling: The transcription factor NF-κB is a key player in inflammation and cancer. α-Hederin can block the nuclear translocation of NF-κB, thereby inhibiting the expression of its target genes involved in cell proliferation and survival in colon cancer.[14]

-

JAK/STAT3 Pathway: In ovarian cancer, α-Hederin acts as a direct inhibitor of JAK1 and JAK2, leading to the suppression of STAT3 phosphorylation and the downregulation of its oncogenic target genes.[15]

-

Hippo-YAP Pathway: α-Hederin can activate the Hippo signaling pathway in hepatocellular carcinoma. This leads to the inhibition of the transcriptional co-activator YAP, a key driver of cell proliferation.[16]

-

GPCR/Ca2+/MAPK Pathway: In a unique mechanism observed in colorectal cancer, α-Hederin can induce a non-apoptotic form of cell death called paraptosis by targeting G-protein coupled receptors (GPCRs) and activating the Ca2+/MAPK signaling cascade.[17]

Quantitative Data

The following tables summarize the cytotoxic and biological effects of α-Hederin across various cancer cell lines.

Table 1: IC50 Values of α-Hederin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay | Reference |

| SKOV-3 | Ovarian Cancer | 2.62 ± 0.04 µg/mL | 24 h | RTCA | [1][12][18] |

| SKOV-3 | Ovarian Cancer | 2.48 ± 0.32 µg/mL | 24 h | MTT | [1][2][12][18] |

| HaCaT | Non-tumor Keratinocytes | 2.71 ± 0.35 µg/mL | Not Specified | RTCA | [12][18] |

| HaCaT | Non-tumor Keratinocytes | 2.57 ± 0.21 µg/mL | Not Specified | MTT | [12][18] |

| HepG2 | Hepatocellular Carcinoma | 18.5 µM | 24 h | MTT | [16] |

| SMMC-7721 | Hepatocellular Carcinoma | 17.72 µM | 24 h | MTT | [16] |

| Huh-7 | Hepatocellular Carcinoma | 21.89 µM | 24 h | MTT | [16] |

Table 2: Apoptotic Effects of α-Hederin

| Cell Line | Cancer Type | Concentration | Exposure Time | % Apoptotic Cells (Early) | Method | Reference |

| MCF-7 | Breast Cancer | 2 µg/mL | 24 h | 25.6% | Annexin V/PI | [5] |

| MDA-MB-231 | Breast Cancer | 2 µg/mL | 24 h | 17.0% | Annexin V/PI | [5] |

| SKOV-3 | Ovarian Cancer | 0.5-30 µg/mL | 24 h | Dose-dependent increase | Annexin V/7-AAD | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 µM | Not Specified | 13.97% | Flow Cytometry | [16] |

| HepG2 | Hepatocellular Carcinoma | 20 µM | Not Specified | 38.45% | Flow Cytometry | [16] |

| SMMC-7721 | Hepatocellular Carcinoma | 10 µM | Not Specified | 18.78% | Flow Cytometry | [16] |

| SMMC-7721 | Hepatocellular Carcinoma | 20 µM | Not Specified | 54.7% | Flow Cytometry | [16] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on α-Hederin.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

-

Seed cancer cells (e.g., 8x10³ cells/well) in a 96-well plate and allow them to adhere overnight.[16]

-

Treat the cells with various concentrations of α-Hederin (e.g., 0-80 µM) for specified time periods (e.g., 12, 24, 48 hours).[16]

-

Add MTT solution to each well and incubate for 4 hours.[16]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[16]

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Treat cells with α-Hederin for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Lyse α-Hederin-treated and control cells in RIPA buffer to extract proteins.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Mouse Model

Principle: This model is used to evaluate the in vivo anticancer efficacy of a compound. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.

Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 0.2 ml of 2.5x10⁷ cells/ml HepG2 cells) into the flank of nude mice.[16]

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[15]

-

Randomly assign the mice to treatment and control groups.

-

Administer α-Hederin (or vehicle control) to the mice via a specified route (e.g., oral gavage).

-

Measure tumor volume and body weight regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Visualizations: Signaling Pathways and Workflows

Caption: α-Hederin induced mitochondrial apoptosis pathway.

Caption: Context-dependent modulation of autophagy by α-Hederin.

Caption: Overview of key signaling pathways targeted by α-Hederin.

Caption: Experimental workflow for an in vivo xenograft model.

Conclusion

α-Hederin is a potent natural compound that combats cancer through a variety of interconnected mechanisms. Its ability to induce apoptosis, modulate autophagy, arrest the cell cycle, and inhibit metastasis is underpinned by its capacity to interfere with numerous oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, JAK/STAT3, and Hippo-YAP. The data strongly suggest that α-Hederin holds significant promise as a candidate for further preclinical and clinical development, both as a standalone therapeutic agent and in combination with existing chemotherapies to enhance efficacy and overcome drug resistance. Further research should continue to elucidate its complex mechanisms and evaluate its therapeutic potential in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha-Hederin, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound induces the apoptosis of oral cancer SCC-25 cells by regulating PI3K/Akt/mTOR signaling pathway | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 7. α-hederin induces autophagic cell death in colorectal cancer cells through reactive oxygen species dependent AMPK/mTOR signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-hederin induces autophagic cell death in colorectal cancer cells through reactive oxygen species dependent AMPK/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] α-hederin induces autophagic cell death in colorectal cancer cells through reactive oxygen species dependent AMPK/mTOR signaling pathway activation | Semantic Scholar [semanticscholar.org]

- 11. The Novel Autophagy Inhibitor this compound Promoted Paclitaxel Cytotoxicity by Increasing Reactive Oxygen Species Accumulation in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. α-Hederin Arrests Cell Cycle at G2/M Checkpoint and Promotes Mitochondrial Apoptosis by Blocking Nuclear Factor-κB Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Natural Compound α‐Hederin via Large‐Scale Screening as a Targeted JAK/STAT3 Inhibitor for Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-Hederin Inhibits the Proliferation of Hepatocellular Carcinoma Cells via Hippo-Yes-Associated Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α‐Hederin induces paraptosis by targeting GPCRs to activate Ca2+/MAPK signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

The Biological Activity of α-Hederin from Hedera helix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Hederin, a pentacyclic triterpenoid saponin predominantly found in Hedera helix (common ivy), has emerged as a molecule of significant interest in biomedical research.[1][2] Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, underscore its potential as a therapeutic agent. This technical guide provides an in-depth overview of the biological activities of α-Hederin, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its molecular interactions.

Introduction

α-Hederin is a monodesmosidic saponin that has been the subject of extensive research due to its wide range of biological effects.[1] It is a key bioactive component of ivy leaf extracts, which have been used in traditional medicine for respiratory ailments. Modern scientific investigation has revealed a broader spectrum of activities, particularly in the realm of oncology, where it has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types.[3][4] This guide synthesizes the current knowledge on α-Hederin, presenting it in a structured format for researchers and drug development professionals.

Anticancer Activity

The anticancer properties of α-Hederin are the most extensively studied aspect of its biological profile. It has demonstrated efficacy against a variety of cancer cell lines, including breast, ovarian, liver, and colorectal cancers.[3] The primary mechanisms underlying its antitumor effects are the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of α-Hederin have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for α-Hederin against various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 Value | Citation(s) |

| SKOV-3 | Ovarian Cancer | MTT Assay | 2.48 ± 0.32 µg/mL | [5][6] |

| SKOV-3 | Ovarian Cancer | Real-Time Cell Analysis | 2.62 ± 0.04 µg/mL | [5][7][6] |

| HaCaT | Keratinocyte (Non-tumor) | MTT Assay | 2.57 ± 0.21 µg/mL | |

| HaCaT | Keratinocyte (Non-tumor) | Real-Time Cell Analysis | 2.71 ± 0.35 µg/mL | [1] |

Signaling Pathways in Anticancer Activity

α-Hederin exerts its anticancer effects by modulating several critical signaling pathways.

α-Hederin has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

In colorectal cancer cells, α-Hederin has been found to induce autophagic cell death by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cellular metabolism and growth.

α-Hederin has been identified as an inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway. By inhibiting the phosphorylation of STAT3, it can suppress the transcription of genes involved in cell proliferation, survival, and metastasis.

In hepatocellular carcinoma, α-Hederin has been shown to inhibit cell proliferation by activating the Hippo signaling pathway. This leads to the phosphorylation and subsequent inactivation of the transcriptional co-activator Yes-associated protein (YAP).

Anti-inflammatory Activity

α-Hederin has demonstrated anti-inflammatory properties, although this area is less explored than its anticancer effects. Studies have shown its potential to modulate inflammatory responses. For instance, in a carrageenan-induced rat paw edema model, the anti-inflammatory effects of α-Hederin were investigated. However, in this specific study, α-Hederin was found to be ineffective in both phases of acute inflammation at the tested oral dose of 0.02 mg/kg.[8] In contrast, other studies suggest that derivatives of α-Hederin, such as α-hederin methyl ester, exhibit significant anti-inflammatory and antiarthritic activities.[9][10]

Antiviral Activity

The antiviral potential of saponins from Hedera helix has been recognized. While specific data for α-Hederin is limited in the initial search, a related saponin, hederasaponin B, has shown antiviral activity against Enterovirus 71 subgenotypes. The half-maximal effective concentration (EC50) for hederasaponin B was 24.77 µg/ml against EV71 C3 and 41.77 µg/ml against EV71 C4a.[11] This suggests that triterpenoid saponins from ivy, including potentially α-Hederin, could be a source of antiviral compounds.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of α-Hederin's biological activities.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of α-Hederin and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

General Protocol:

-

Cell Treatment: Treat cells with α-Hederin to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.

General Protocol:

-

Cell Treatment and Harvesting: Treat cells with α-Hederin and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

RNase Treatment: Treat the cells with RNase to degrade RNA and prevent its staining by PI.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.

General Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

α-Hederin, a natural compound from Hedera helix, exhibits a remarkable range of biological activities, with its anticancer properties being particularly well-documented. Its ability to modulate multiple key signaling pathways, including those involved in apoptosis, cell cycle regulation, and cellular metabolism, highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action in other therapeutic areas, such as inflammation and viral infections, and to translate the promising in vitro findings into in vivo efficacy and clinical applications. This guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of α-Hederin.

References

- 1. Alpha-Hederin, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly pure this compound from Hedera helix leaves isolated by centrifugal partition chromatography | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. mdpi.com [mdpi.com]

- 8. Acute anti-inflammatory activity of four saponins isolated from ivy: this compound, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiinflammatory activity of this compound methyl ester from the alkaline hydrolysate of the butanol fraction of Kalopanax pictus bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antiviral Activity of Hederasaponin B from Hedera helix against Enterovirus 71 Subgenotypes C3 and C4a - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of α-Hederin from Nigella sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Hederin, a pentacyclic triterpenoid saponin found in the seeds of Nigella sativa (black cumin), has garnered significant scientific interest for its potent cytotoxic and antitumor activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of α-Hederin from this traditional medicinal plant. It details the experimental protocols for its extraction and purification, summarizes key quantitative data on its bioactivity, and elucidates the intricate signaling pathways through which it exerts its anticancer effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Nigella sativa, a member of the Ranunculaceae family, has been used for centuries in traditional medicine for a wide range of ailments.[1] Its seeds are a rich source of bioactive compounds, including thymoquinone, alkaloids, and saponins.[2][3] Among these, α-Hederin, a triterpenoid saponin, has emerged as a promising candidate for anticancer drug development.[4][5] Early research identified a cytotoxic column fraction from an ethanolic extract of Nigella sativa seeds, which led to the subsequent isolation and characterization of α-Hederin as the active principle.

This guide will focus on the foundational work of isolating α-Hederin from Nigella sativa and the subsequent elucidation of its mechanisms of action, providing a technical framework for further research and development.

Experimental Protocols

Extraction and Isolation of α-Hederin

The initial isolation of α-Hederin from Nigella sativa seeds, as pioneered by Swamy and Huat (2001), involves a multi-step process of solvent extraction followed by chromatographic purification. The following protocol is a detailed representation of this methodology.

2.1.1. Materials and Equipment

-

Dried Nigella sativa seeds

-

Ethanol (95%)

-

Silica gel for column chromatography (60-120 mesh)

-

Solvent system for chromatography (e.g., chloroform-methanol gradient)

-

Rotary evaporator

-

Freeze dryer

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

-

Mass Spectrometer for molecular weight determination

2.1.2. Protocol

-

Preparation of Plant Material:

-

Procure high-quality, dried Nigella sativa seeds.

-

Grind the seeds into a fine powder to increase the surface area for extraction.

-

-

Ethanolic Extraction:

-

Macerate the powdered seeds in 95% ethanol at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in a suitable non-polar solvent.

-

Adsorb the crude ethanolic extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Isolation of the Active Fraction:

-

Bioassay-guided fractionation is employed, where the cytotoxic activity of each fraction is tested. The fraction demonstrating the highest cytotoxic activity (referred to as CC-5 in the original study) is selected for further purification.

-

-

Purification of α-Hederin:

-

Subject the active fraction to further rounds of column chromatography using a refined solvent system to isolate the pure compound.

-

The purified compound is obtained as a white, amorphous powder.

-

-

Characterization and Purity Assessment:

-

The structure of the isolated compound is confirmed as α-Hederin using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

The purity of the isolated α-Hederin is determined using HPLC.

-

Figure 1: Workflow for the isolation of α-Hederin from Nigella sativa.

Quantitative Data

The biological activity of α-Hederin has been quantified in several studies, primarily focusing on its cytotoxic and antitumor effects.

Table 1: In Vitro Cytotoxicity of α-Hederin

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| SKOV-3 | Ovarian Cancer | 2.62 ± 0.04 µg/mL | |

| SKOV-3 | Ovarian Cancer | 2.48 ± 0.32 µg/mL (MTT assay) | |

| HaCaT | Non-tumor Keratinocytes | 2.71 ± 0.35 µg/mL | |

| HepG2 | Hepatocellular Carcinoma | 18.5 µM (at 24h) | |

| SMMC-7721 | Hepatocellular Carcinoma | 17.72 µM (at 24h) | |

| Huh-7 | Hepatocellular Carcinoma | 21.89 µM (at 24h) |

Table 2: In Vivo Antitumor Activity of α-Hederin in BDF1 Mice with Lewis Lung Carcinoma (LL/2)

| Treatment Group | Dose (mg/kg b.w.) | Day 8 Tumor Inhibition Rate (TIR) | Day 15 Tumor Inhibition Rate (TIR) | Reference |

| α-Hederin | 5 | 48% (P < 0.05) | 50% (P < 0.01) | |

| α-Hederin | 10 | 65% (P < 0.01) | 71% (P < 0.001) | |

| Cyclophosphamide (CP) | - | 81% (P < 0.01) | 42% (P < 0.01) |

Note: Quantitative data on the yield and purity of α-Hederin from the initial discovery and isolation from Nigella sativa is not extensively reported in the available literature. The focus of early studies was primarily on the identification and biological activity of the compound.

Signaling Pathways of α-Hederin-Induced Apoptosis

α-Hederin primarily induces apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS) and a depletion of glutathione (GSH).

Figure 2: The intrinsic (mitochondrial) pathway of apoptosis induced by α-Hederin.

Modulation of Other Signaling Pathways

Beyond the core apoptotic pathway, α-Hederin has been shown to influence other critical signaling cascades involved in cancer cell proliferation and survival.

Figure 3: α-Hederin's modulatory effects on key cancer-related signaling pathways.

Conclusion

The discovery and isolation of α-Hederin from Nigella sativa represent a significant advancement in the field of natural product-based cancer research. The methodologies outlined in this guide provide a foundation for the consistent extraction and purification of this potent bioactive compound. The elucidation of its pro-apoptotic mechanisms, primarily through the induction of oxidative stress and modulation of the mitochondrial pathway, offers clear targets for further investigation and therapeutic development. The quantitative data, while still expanding, underscores the potential of α-Hederin as a lead compound for novel anticancer agents. Future research should focus on optimizing extraction yields, conducting comprehensive preclinical and clinical trials, and further exploring its synergistic effects with existing chemotherapeutic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound, the active constituent of Nigella sativa, on miRNA-126, IL-13 mRNA levels and inflammation of lungs in ovalbumin-sensitized male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of α-Hederin in Oncology: A Technical Guide to its Pro-Apoptotic and Cell Cycle Arrest Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hederin, a triterpenoid saponin found in plants such as Hedera helix (common ivy) and Nigella sativa, has emerged as a promising natural compound with potent anticancer activities.[1][2][3] Its cytotoxic effects against a variety of cancer cell lines are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. This technical guide provides a comprehensive overview of the molecular mechanisms underlying α-Hederin's effects on apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Induction of Apoptosis by α-Hederin

α-Hederin triggers apoptosis in cancer cells through multiple interconnected pathways, with the mitochondrial-mediated intrinsic pathway playing a central role.[4][5][6] This process is characterized by a cascade of molecular events, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase enzymes.[1][5]

Quantitative Analysis of α-Hederin-Induced Apoptosis

The pro-apoptotic efficacy of α-Hederin has been quantified across various cancer cell lines, demonstrating a dose- and time-dependent increase in apoptosis rates.

| Cell Line | Cancer Type | Concentration | Incubation Time | Apoptosis Rate (%) | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 5 µmol/L | 24 h | 12 ± 2.0 | [5] |

| 10 µmol/L | 24 h | 21 ± 2.1 | [5] | ||

| 20 µmol/L | 24 h | 37 ± 3.8 | [5] | ||

| MCF-7 | Breast Cancer | 2 µg/ml | 24 h | 25.6 | [2] |

| MDA-MB-231 | Breast Cancer | 2 µg/ml | 24 h | 17.0 | [2] |

| SCC-25 | Oral Cancer | 50 µmol/L | 48 h | Increased significantly | [7] |

| 100 µmol/L | 48 h | Increased significantly | [7] | ||

| 200 µmol/L | 48 h | Increased significantly | [7] | ||

| SKOV-3 | Ovarian Cancer | 13 µg/mL | 24 h | 41.15 ± 2.57 (Depolarized/Live Cells) | [8] |

| 17 µg/mL | 24 h | 43.51 ± 2.25 (Depolarized/Live Cells) | [8] | ||

| 20 µg/mL | 24 h | 51.25 ± 2.84 (Depolarized/Live Cells) | [8] | ||

| 30 µg/mL | 24 h | 96.79 ± 1.83 (Depolarized/Live Cells) | [8] |

Table 1: Quantitative Data on α-Hederin-Induced Apoptosis in Various Cancer Cell Lines.

Signaling Pathways in α-Hederin-Induced Apoptosis

α-Hederin orchestrates apoptosis through a complex network of signaling pathways. The intrinsic, or mitochondrial, pathway is a key mechanism.[3][8] This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS) and a decrease in glutathione (GSH) levels.[1][5] This oxidative stress leads to the disruption of the mitochondrial membrane potential, releasing pro-apoptotic factors like cytochrome c and Apaf-1 into the cytosol.[2][6] These events culminate in the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2][6] Furthermore, α-Hederin modulates the expression of the Bcl-2 family of proteins, downregulating the anti-apoptotic Bcl-2 and upregulating the pro-apoptotic Bax.[4][5] In some cancer cells, α-Hederin has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.[7][9]

Caption: Mitochondrial-mediated apoptosis signaling pathway induced by α-Hederin.

Induction of Cell Cycle Arrest by α-Hederin

In addition to inducing apoptosis, α-Hederin can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, primarily the G0/G1 and G2/M phases.[1][3][4] This prevents the cells from entering the DNA synthesis (S) phase or mitosis (M), respectively, thereby inhibiting tumor growth.

Quantitative Analysis of α-Hederin-Induced Cell Cycle Arrest

The specific phase of cell cycle arrest induced by α-Hederin can vary depending on the cancer cell type and the experimental conditions.

| Cell Line | Cancer Type | Concentration | Incubation Time | Arrested Phase | Key Molecular Changes | Reference |

| Gastric Cancer Cells | Gastric Cancer | Not specified | Not specified | G1 | Not specified | [1] |

| SW620 | Colon Cancer | Increasing conc. | 24 h | G2/M | ↓ Cyclin B1, ↓ CDK1 | [4] |

| SKOV-3 | Ovarian Cancer | 10 µg/mL | 24 h | G0/G1 | Not specified | [3] |

| 13 µg/mL | 24 h | G0/G1 | Not specified | [3] | ||

| 17 µg/mL | 24 h | G0/G1 | Not specified | [3] | ||

| 20 µg/mL | 24 h | G0/G1 | Not specified | [3] | ||

| 30 µg/mL | 24 h | G0/G1 | Not specified | [3] | ||

| Cervical Cancer Cells | Cervical Cancer | Not specified | Not specified | G2/M | ↓ CDK1, ↓ Cyclin B | [10] |

Table 2: Quantitative and Qualitative Data on α-Hederin-Induced Cell Cycle Arrest.

Signaling Pathways in α-Hederin-Induced Cell Cycle Arrest

The mechanism of cell cycle arrest by α-Hederin involves the modulation of key regulatory proteins. For G2/M arrest, α-Hederin has been shown to decrease the expression of Cyclin B1 and CDK1.[4] In the context of G1 arrest, it can upregulate p53 and p21.[11] In cervical cancer cells, α-Hederin-induced DNA damage can activate the ATM-CHK1-CDC25B/CDC25C and ATM-P53-P21 pathways, leading to the inhibition of CDK1/Cyclin B activity and subsequent G2/M blockade.[10]

Caption: Signaling pathways involved in α-Hederin-induced cell cycle arrest.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of α-Hederin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.[14]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat cells with various concentrations of α-Hederin and a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

References

- 1. α-Hederin induces the apoptosis of gastric cancer cells accompanied by glutathione decrement and reactive oxygen species generation via activating mitochondrial dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Alpha-Hederin, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Hederin Arrests Cell Cycle at G2/M Checkpoint and Promotes Mitochondrial Apoptosis by Blocking Nuclear Factor-κB Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial pathway mediated by reactive oxygen species involvement in α-hederin-induced apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound induces the apoptosis of oral cancer SCC-25 cells by regulating PI3K/Akt/mTOR signaling pathway | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. α-hederin inhibits cervical cancer progression by inducing DNA damage-dependent cell cycle blockade and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. merckmillipore.com [merckmillipore.com]

molecular targets of alpha-Hederin in signaling pathways

An In-depth Technical Guide to the Molecular Targets of Alpha-Hederin in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (α-Hederin) is a pentacyclic triterpenoid saponin found in various plants, including Hedera helix (common ivy) and Nigella sativa.[1][2][3][4] It has garnered significant scientific interest for its diverse biological activities, particularly its potent anti-cancer effects.[4][5][6] This technical guide provides a comprehensive overview of the molecular targets of this compound within key cellular signaling pathways. It consolidates quantitative data, details relevant experimental methodologies, and visually represents these complex interactions through pathway diagrams to support further research and drug development efforts.

Apoptosis and the Mitochondrial Pathway

This compound is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell lines. Its primary mechanism involves the activation of the intrinsic mitochondrial pathway.[2][3][7][8] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.[8][9]

Key Molecular Targets:

-

Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[8][10] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.

-

Mitochondrial Membrane Potential (MMP): The compound induces a decrease in MMP, a key event in the early stages of apoptosis.[2][3][7]

-

Cytochrome c: The disruption of the mitochondrial membrane leads to the release of Cytochrome c from the mitochondria into the cytosol.[8]

-

Caspases: In the cytosol, Cytochrome c associates with Apaf-1 to activate Caspase-9, the initiator caspase in the mitochondrial pathway.[2][8][10] Caspase-9 then activates the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell.[2][8][9][10]

Signaling Pathway Diagram: Mitochondrial Apoptosis

Caption: this compound induces apoptosis via the ROS-mediated mitochondrial pathway.

Autophagy and the AMPK/mTOR Pathway

In addition to apoptosis, this compound can induce autophagic cell death, particularly in colorectal cancer cells. This process is also dependent on the generation of ROS, which in turn activates the AMP-activated protein kinase (AMPK)/mechanistic target of rapamycin (mTOR) signaling pathway.[9][11][12][13][14]

Key Molecular Targets:

-

AMPK: this compound treatment leads to the phosphorylation and activation of AMPK.[9][11]

-

mTOR: Activated AMPK subsequently inhibits the mTOR signaling pathway.[9][11][12] mTOR is a critical negative regulator of autophagy.[15]

-

ULK1: Inhibition of mTOR leads to the activation of the Unc-51 like autophagy activating kinase 1 (ULK1) complex.[9]

-

LC3: This cascade ultimately promotes the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[9]

Signaling Pathway Diagram: Autophagy Induction

Caption: this compound triggers autophagy via the ROS-dependent AMPK/mTOR pathway.

Cell Proliferation and Survival Pathways

This compound effectively inhibits cancer cell proliferation by targeting multiple signaling pathways crucial for cell growth and survival.

PI3K/Akt/mTOR Pathway

This pathway is frequently hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to suppress this pathway in oral and breast cancer cells.[4][10][16]

Key Molecular Targets:

-

PI3K, Akt, mTOR: this compound treatment significantly decreases the phosphorylation levels of PI3K, Akt, and mTOR, thereby inactivating the pathway.[10][16][17]

Hippo-YAP Pathway

In hepatocellular carcinoma (HCC), this compound acts as an agonist of the Hippo signaling pathway, a key tumor-suppressive cascade.[18]

Key Molecular Targets:

-

Mst1/2 and Lats1/2: this compound upregulates the expression and phosphorylation of the core Hippo kinases Mst1 and Lats1.[18]

-

YAP/TAZ: This leads to the phosphorylation and subsequent cytoplasmic retention or degradation of the oncoproteins YAP and TAZ, preventing their nuclear translocation and target gene expression.[18]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell proliferation. This compound's effect on this pathway can be context-dependent. While some studies show disruption of the ERK pathway, others indicate activation as part of a paraptosis-inducing mechanism.[2][19] In colorectal cancer, this compound activates the MAPK cascade via Ca2+ signaling to induce paraptosis, a non-apoptotic form of cell death.[19]

Signaling Pathway Diagram: Proliferation and Survival

Caption: this compound inhibits proliferation by suppressing PI3K/Akt and activating Hippo.

Inflammation, Metastasis, and EMT Pathways

Chronic inflammation and epithelial-to-mesenchymal transition (EMT) are critical drivers of cancer progression and metastasis. This compound demonstrates potent anti-inflammatory and anti-metastatic properties by targeting the NF-κB and JAK/STAT3 pathways.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] this compound has been shown to suppress NF-κB activation.[1][4][20]

Key Molecular Targets:

-

IKK: The anti-inflammatory activity is attributed to its regulatory influence on the IκB kinase (IKK).[1][4]

-

p65: It inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[20] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][20]

JAK/STAT3 Pathway

The JAK/STAT3 pathway plays a crucial role in cell proliferation, survival, and EMT. This compound is identified as a direct inhibitor of this pathway.[21][22][23]

Key Molecular Targets:

-

JAK1/JAK2: this compound directly binds to the kinase domains of JAK1 and JAK2, suppressing their activity.[21][23]

-

STAT3: Inhibition of JAKs prevents the phosphorylation and subsequent nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[21][22][23]

-

Target Genes: This downregulates oncogenic STAT3 target genes involved in metastasis and EMT, such as TWIST1, Snail, N-cadherin, MMP2, and MMP9, while restoring expression of E-cadherin.[21][22][23]

Signaling Pathway Diagram: Anti-Metastatic and Anti-Inflammatory Action

Caption: this compound inhibits inflammation and metastasis via the JAK/STAT3 and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| SKOV-3 | Ovarian Cancer | 2.48 ± 0.32 µg/mL | MTT | [2][7] |

| SKOV-3 | Ovarian Cancer | 2.62 ± 0.04 µg/mL | RTCA | [2][7] |

| HaCaT | Non-tumor Keratinocyte | 2.57 ± 0.21 µg/mL | MTT | [2] |

| HepG2 | Hepatocellular Carcinoma | 18.5 µM (at 24h) | MTT | [18] |

| SMMC-7721 | Hepatocellular Carcinoma | 17.72 µM (at 24h) | MTT | [18] |

| Huh-7 | Hepatocellular Carcinoma | 21.89 µM (at 24h) | MTT | [18] |

| A549 | Lung Cancer | 33 µmol/L | - | [16] |

| DLD-1 | Colorectal Cancer | 60 µmol/L | - | [16] |

Table 2: Pro-Apoptotic Effects of this compound on SKOV-3 Cells

| α-Hederin Conc. (µg/mL) | Total Apoptotic Cells (%) | Depolarized/Live Cells (MMP loss, %) | Reference |

| 0.5 | 15.55 ± 6.51 | 2.24 ± 0.73 | [2] |

| 2.0 | 18.50 ± 2.04 | 2.35 ± 0.74 | [2] |

| 10.0 | 36.10 ± 0.21 | 3.37 ± 0.93 | [2] |

| 13.0 | 46.13 ± 2.09 | 41.15 ± 2.57 | [2] |

| 17.0 | 45.23 ± 3.15 | 43.51 ± 2.25 | [2] |

| 30.0 | 52.63 ± 6.12 | 96.79 ± 1.83 | [2] |

Experimental Protocols

This section provides an overview of the key methodologies used to elucidate the molecular mechanisms of this compound.

Cell Viability and Proliferation Assays

-

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a density of 8x10³ cells/well.[18]

-

After adherence, cells are treated with various concentrations of this compound (e.g., 0-80 µM) for specified time points (e.g., 12, 24, 48 hours).[18]

-

Following treatment, MTT solution is added to each well, and plates are incubated for 4 hours to allow for formazan crystal formation by viable cells.[18]

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 490 nm or 570 nm using a microplate reader.[18] Cell viability is calculated as a percentage relative to the untreated control.

-

Apoptosis Analysis by Flow Cytometry

-

Protocol: Annexin V-PE/7-AAD Staining

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Methodology:

-

Cells are treated with desired concentrations of this compound for a specific duration (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and resuspended in 1X Binding Buffer.

-

Annexin V-PE (or FITC) and 7-AAD (or Propidium Iodide) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

Samples are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and 7-AAD are late apoptotic or necrotic.[8]

-

Western Blot Analysis

-

Protocol: Immunoblotting for Protein Expression and Phosphorylation

-

Objective: To detect changes in the expression levels of target proteins in signaling pathways.

-

Methodology:

-

Cells are treated with this compound, and total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, p-Akt, Akt, LC3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified and normalized to a loading control like GAPDH or β-actin.[8][9][10]

-

In Vivo Xenograft Tumor Model

-

Protocol: Subcutaneous Tumor Implantation in Nude Mice

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Female BALB/c nude mice (e.g., 6 weeks old) are used.[18]

-

A suspension of cancer cells (e.g., 0.2 ml of HepG2 cells at 2.5x10⁷/ml) is injected subcutaneously into the right axillary region of each mouse.[18]

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

The treatment group receives this compound (e.g., 80 mg/kg, oral gavage, daily) while the control group receives the vehicle.[1]

-

Tumor volume and body weight are measured regularly throughout the experiment.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).[1][18]

-

Experimental Workflow Diagram

Caption: General workflow for evaluating the anti-cancer effects of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. α-Hederin Saponin Augments the Chemopreventive Effect of Cisplatin against Ehrlich Tumors and Bioinformatic Approach Identifying the Role of SDF1/CXCR4/p-AKT-1/NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of α-Hederin? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Hederin Increases The Apoptosis Of Cisplatin-Resistant Gastric Cancer Cells By Activating Mitochondrial Pathway In Vivo And Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-hederin induces autophagic cell death in colorectal cancer cells through reactive oxygen species dependent AMPK/mTOR signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces the apoptosis of oral cancer SCC-25 cells by regulating PI3K/Akt/mTOR signaling pathway | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 11. α-hederin induces autophagic cell death in colorectal cancer cells through reactive oxygen species dependent AMPK/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. α-hederin induces autophagic cell death in colorectal cancer cells through reactive oxygen species dependent AMPK/mTOR signaling pathway activation - ProQuest [proquest.com]

- 15. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 16. ejbiotechnology.info [ejbiotechnology.info]

- 17. View of this compound induces the apoptosis of oral cancer SCC-25 cells by regulating PI3K/Akt/mTOR signaling pathway | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 18. α-Hederin Inhibits the Proliferation of Hepatocellular Carcinoma Cells via Hippo-Yes-Associated Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. α‐Hederin induces paraptosis by targeting GPCRs to activate Ca2+/MAPK signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. α-Hederin regulates macrophage polarization to relieve sepsis-induced lung and liver injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Natural Compound α-Hederin via Large-Scale Screening as a Targeted JAK/STAT3 Inhibitor for Ovarian Cancer Therapy [pubmed.ncbi.nlm.nih.gov]

- 22. α-Hederin inhibits interleukin 6-induced epithelial-to-mesenchymal transition associated with disruption of JAK2/STAT3 signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of Natural Compound α‐Hederin via Large‐Scale Screening as a Targeted JAK/STAT3 Inhibitor for Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of α-Hederin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Hederin, a pentacyclic triterpenoid saponin found predominantly in plants of the Hedera (ivy) and Nigella genera, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with the anti-inflammatory effects of α-Hederin. The primary mechanism of action involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. Additionally, α-Hederin has been shown to modulate macrophage polarization and other associated signaling cascades. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the implicated signaling pathways to support further research and development of α-Hederin as a potential therapeutic agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. α-Hederin has emerged as a promising natural compound due to its multifaceted biological activities.[1] This guide focuses specifically on its anti-inflammatory potential, offering a comprehensive resource for the scientific community.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of α-Hederin are primarily attributed to its ability to interfere with key signaling pathways that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. α-Hederin exerts its anti-inflammatory effects by inhibiting this pathway.[1][2] The mechanism involves the suppression of the phosphorylation of IκB, the inhibitory protein of NF-κB.[2] This prevents the degradation of IκB and the subsequent translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the expression of inflammatory genes.[1][2]

Modulation of Macrophage Polarization

α-Hederin has been shown to influence the polarization of macrophages, which are key immune cells in inflammation. It can suppress the pro-inflammatory M1 macrophage phenotype while promoting the anti-inflammatory M2 phenotype.[2] This shift in macrophage polarization contributes to the resolution of inflammation and tissue repair.

Interaction with Other Signaling Pathways

Evidence also suggests that α-Hederin's anti-inflammatory activity may involve the modulation of other signaling pathways, such as the SDF1/CXCR4/p-AKT-1 axis, which can influence NF-κB activation.[1] Some studies in the context of cancer have also indicated a disruption of MAPK and ERK pathways, which are also relevant in inflammation.[3]

Note on the NLRP3 Inflammasome

To date, there is a lack of significant scientific literature directly linking the anti-inflammatory effects of α-Hederin to the inhibition of the NLRP3 inflammasome pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key preclinical studies investigating the anti-inflammatory effects of α-Hederin.

Table 1: In Vivo Efficacy of α-Hederin in a Sepsis Model

| Model | Organism | Dosage (Intraperitoneal) | Parameter Measured | Result | Reference |

| Cecal Ligation and Puncture (CLP) | Mouse | 0.3 mg/kg | Serum TNF-α | Dose-dependent reduction | [2] |

| Cecal Ligation and Puncture (CLP) | Mouse | 3 mg/kg | Serum TNF-α | Significant dose-dependent reduction | [2] |

| Cecal Ligation and Puncture (CLP) | Mouse | 0.3 mg/kg | Serum IL-6 | Dose-dependent reduction | [2] |

| Cecal Ligation and Puncture (CLP) | Mouse | 3 mg/kg | Serum IL-6 | Significant dose-dependent reduction | [2] |

| Cecal Ligation and Puncture (CLP) | Mouse | 3 mg/kg | Lung Tissue p-p65/p65 ratio | Significant decrease | [2] |

| Cecal Ligation and Puncture (CLP) | Mouse | 3 mg/kg | Lung Tissue IκB expression | Significant increase | [2] |

Table 2: In Vitro Cytotoxicity of α-Hederin (for dosage reference)

| Cell Line | Assay | IC50 Value | Reference |

| A549 (Human Lung Carcinoma) | CCK8 | 13.75 µM | [4] |

| SMMC-7721 (Human Hepatocellular Carcinoma) | MTT | 17.72 µM (at 24h) | [5] |

| HepG2 (Human Hepatocellular Carcinoma) | MTT | 18.5 µM (at 24h) | [5] |

| SKOV-3 (Human Ovarian Cancer) | MTT | 2.48 ± 0.32 µg/mL | [6] |

Table 3: In Vivo Efficacy of α-Hederin in Carrageenan-Induced Paw Edema

| Model | Organism | Dosage (Oral) | Result | Reference |

| Carrageenan-Induced Paw Edema | Rat | 0.02 mg/kg | Ineffective in both phases of inflammation | [7] |

Note: It is important to consider conflicting results, such as the ineffectiveness of α-Hederin in the carrageenan-induced paw edema model, in the overall assessment of its anti-inflammatory potential.

Experimental Protocols

In Vivo: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This model is used to mimic the inflammatory response seen in sepsis.

-

Animals: Male C57BL/6 mice are typically used.[2]

-

Procedure:

-

Mice are anesthetized.

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated below the ileocecal valve and punctured with a needle.

-

A small amount of feces is extruded to induce peritonitis.

-

The cecum is repositioned, and the abdominal incision is closed.[2]

-

-

α-Hederin Administration: α-Hederin is dissolved in a suitable vehicle and administered intraperitoneally at doses of 0.3 mg/kg and 3 mg/kg, 2 hours before the CLP procedure.[2]

-

Sample Collection and Analysis: Blood and tissue samples (e.g., lung, liver) are collected at specified time points after CLP. Cytokine levels (TNF-α, IL-6) are measured using ELISA. Protein expression of signaling molecules (e.g., p-p65, IκB) is analyzed by Western blot.[2]

In Vitro: Inhibition of NF-κB in LPS-Stimulated Macrophages

This assay assesses the direct inhibitory effect of α-Hederin on a key inflammatory pathway.

-

Cell Line: RAW 264.7 macrophage cell line is commonly used.

-

Procedure:

-

RAW 264.7 cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of α-Hederin for a specified time (e.g., 1-2 hours).

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

-

Analysis:

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified by ELISA.

-

Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins in the NF-κB pathway, such as IκBα and p65.

-

NF-κB Translocation Assay: Immunofluorescence microscopy can be used to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by α-Hederin.

Caption: Inhibition of the NF-κB signaling pathway by α-Hederin.

Caption: Modulation of macrophage polarization by α-Hederin.

Caption: Experimental workflow for in vivo evaluation of α-Hederin.

Conclusion and Future Directions

α-Hederin demonstrates consistent and potent anti-inflammatory effects in various preclinical models, primarily through the inhibition of the NF-κB signaling pathway and the modulation of macrophage polarization. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug developers.

Future research should focus on:

-

Elucidating the precise molecular targets of α-Hederin within the inflammatory cascade.

-

Investigating its potential interaction with other inflammatory pathways, including the NLRP3 inflammasome.

-

Conducting further in vivo studies in a wider range of inflammatory disease models to establish its therapeutic potential.

-

Performing pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

This comprehensive technical guide serves as a valuable resource to accelerate the translation of α-Hederin from a promising natural compound to a potential therapeutic agent for inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. α-Hederin regulates macrophage polarization to relieve sepsis-induced lung and liver injuries in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the mortality and inflammatory response of two models of sepsis: lipopolysaccharide vs. cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Hederin inhibits the growth of lung cancer A549 cells in vitro and in vivo by decreasing SIRT6 dependent glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Hederin Inhibits the Proliferation of Hepatocellular Carcinoma Cells via Hippo-Yes-Associated Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Disruption: An In-depth Technical Guide to the Interaction of α-Hederin with Cell Membranes and Lipid Rafts

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Hederin, a pentacyclic triterpenoid saponin, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anticancer effects. A primary mechanism underpinning its biological efficacy is its intricate and disruptive interaction with cellular membranes, particularly the specialized microdomains known as lipid rafts. This technical guide provides a comprehensive overview of the current understanding of α-Hederin's engagement with the cell membrane, detailing its cholesterol-dependent mechanisms, impact on membrane biophysical properties, and the subsequent modulation of critical signaling pathways. This document synthesizes quantitative data from various studies, outlines key experimental protocols for investigating these interactions, and presents visual representations of the molecular processes involved to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development.

Introduction to α-Hederin

α-Hederin is a monodesmosidic saponin predominantly extracted from plants such as English ivy (Hedera helix) and Nigella sativa.[1] Its amphiphilic nature, conferred by a lipophilic triterpenoid backbone (hederagenin) and a hydrophilic sugar chain, is central to its interaction with biological membranes.[2][3] This interaction is a critical initiating event for many of its observed biological effects, which range from cytotoxicity in cancer cells to immunomodulatory and anti-inflammatory properties.[4][5] Understanding the nuances of how α-Hederin interfaces with the cell membrane and its specialized domains is paramount for harnessing its therapeutic potential.

The Cell Membrane as a Primary Target of α-Hederin

The cell membrane, a complex and dynamic lipid bilayer, is the initial point of contact for α-Hederin. The saponin's effects are not uniform across the membrane landscape; instead, they are highly dependent on the local lipid composition, particularly the presence of cholesterol.[6][7]

Cholesterol-Dependent Interactions and Pore Formation

A hallmark of α-Hederin's activity is its reliance on membrane cholesterol.[6][7] It is widely reported that the cytotoxic and membrane-permeabilizing effects of α-Hederin are significantly diminished in cholesterol-depleted cells.[7] α-Hederin is thought to form complexes with cholesterol molecules within the membrane, leading to a rearrangement of the bilayer architecture.[1] This interaction can culminate in the formation of pores or lesions in the membrane, disrupting its barrier function.[1][2][7] The formation of these pores leads to increased membrane permeability, allowing for the influx of extracellular ions like Ca2+ and the leakage of intracellular components, ultimately contributing to cell death.[7] The sugar moiety of α-Hederin plays a crucial role in this process, with its presence accelerating domain formation and influencing the shape of the induced membrane structures.[2][8]

Impact on Membrane Biophysical Properties

α-Hederin modulates several biophysical properties of the cell membrane, including fluidity and lipid organization. Studies using model membrane systems, such as liposomes, have shown that α-Hederin can induce the formation of distinct lipid domains.[2][8] While it has been observed to increase the size of cholesterol-rich liposomes, its effect on membrane fluidity is more complex.[6] Some studies suggest that α-Hederin does not significantly alter membrane order, as measured by Laurdan generalized polarization (GP) imaging, implying that its mechanism does not involve cholesterol extraction.[7] However, it does influence the transition temperature of cholesterol-containing liposomes.[6]

α-Hederin's Interaction with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins.[4] These platforms are crucial for cellular signaling and protein trafficking. Due to its affinity for cholesterol, α-Hederin preferentially interacts with these lipid rafts, leading to their disruption and the modulation of raft-associated signaling pathways.[4]

Disruption of Lipid Raft Integrity